molecular formula C22H24Cl3N3OS B1145594 DIPPA hydrochloride

DIPPA hydrochloride

Cat. No.: B1145594
M. Wt: 484.9 g/mol
InChI Key: BNWYENYHNOESCX-ZMBIFBSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIPPA hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DIPPA hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isothiocyanate and dichlorophenyl groups. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiourea derivatives and substituted phenyl compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

DIPPA hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the kappa-opioid receptor and its interactions with other molecules.

    Biology: Employed in research on anxiety and depression, as it acts as an antagonist to the kappa-opioid receptor, which is involved in stress and mood regulation.

    Medicine: Investigated for its potential therapeutic effects in treating mood disorders and other conditions related to the kappa-opioid receptor.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the kappa-opioid receptor

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DIPPA Hydrochloride

This compound is unique due to its irreversible binding to the kappa-opioid receptor, providing long-lasting effects. This property makes it particularly valuable in research settings where sustained inhibition of the receptor is required. Additionally, its high affinity and selectivity for the kappa-opioid receptor distinguish it from other similar compounds .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWYENYHNOESCX-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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